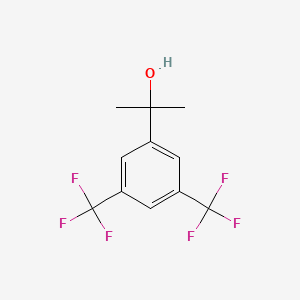

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol

Beschreibung

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol (CAS No. 67570-38-1) is a fluorinated aromatic alcohol with the molecular formula C₁₁H₁₀F₆O and a molecular weight of 296.19 g/mol. Its structure features a central propan-2-ol group substituted at the 3,5-positions of the benzene ring with two trifluoromethyl (-CF₃) groups, conferring high electron-withdrawing character and steric bulk. This compound is primarily utilized in industrial and scientific research settings, including organic synthesis and materials science .

Eigenschaften

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F6O/c1-9(2,18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPUBDXEFYRXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347375 | |

| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67570-38-1 | |

| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Diazotation and Coupling Reaction

One of the primary methods for synthesizing this compound involves the diazotation of 3-trifluoromethylaniline followed by coupling with isopropenyl acetate.

Step 1: Diazotation

- Reagents : 3-trifluoromethylaniline, hydrochloric acid, sodium nitrite.

- Conditions : The reaction is conducted in an aqueous medium at temperatures between 0°C to 25°C for about 30 minutes to 3 hours.

Step 2: Coupling Reaction

- Reagents : The diazonium salt formed is then reacted with isopropenyl acetate in the presence of cuprous or cupric salts as catalysts.

- Conditions : The coupling occurs in a polar solvent at temperatures ranging from 20°C to 70°C for approximately 30 minutes to several hours.

This method allows for the formation of the desired compound through an electrophilic aromatic substitution mechanism.

Hydrolysis of Bisulfite Complex

Another preparation method involves forming a bisulfite complex followed by hydrolysis.

Step 1: Formation of Bisulfite Complex

- After synthesizing the ketone from the previous method, it is treated with sodium metabisulfite in an organic solvent (e.g., heptane).

Step 2: Alkaline Hydrolysis

- The bisulfite complex is then subjected to alkaline hydrolysis using sodium hydroxide to yield the final alcohol product.

This method provides an efficient route to purify and isolate the target compound after its initial synthesis.

Yields and Efficiency

The yields from these preparation methods can vary significantly based on reaction conditions:

| Method | Yield (%) | Conditions |

|---|---|---|

| Diazotation + Coupling | ~70-80% | Temperature: 20°C - 70°C; Time: 30 min - several hours |

| Hydrolysis of Bisulfite Complex | ~75% | Requires prior synthesis of ketone; Time varies |

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-one.

Reduction: Formation of this compound.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

The compound's molecular formula is C11H10F6O, with a molecular weight of approximately 272.19 g/mol. The trifluoromethyl groups significantly influence its chemical behavior, enhancing hydrogen bonding capabilities and allowing for better interaction with biological targets. This interaction is crucial in modulating enzyme activities and influencing metabolic pathways.

Chemistry

- Building Block for Synthesis : 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol serves as a versatile building block in organic synthesis. It can be transformed into various derivatives through oxidation, reduction, and substitution reactions. For example:

- Oxidation : Converts to 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-one.

- Reduction : Can yield other alcohol derivatives.

- Substitution : Forms various substituted derivatives depending on the nucleophile used.

Biology

- Biological Activity : The compound has been investigated for its potential biological activities, particularly in modulating enzyme functions and cellular signaling pathways. Its lipophilic nature allows it to penetrate cell membranes effectively, which is essential for its biological efficacy.

- Interaction with Enzymes : It has been shown to interact with enzymes such as cytochrome P450, influencing metabolic pathways and potentially leading to therapeutic applications.

Medicine

- Drug Development : Due to its unique chemical properties, this compound is explored for potential use in drug development. The trifluoromethyl groups enhance its pharmacological profiles by improving bioavailability and stability .

- Anti-inflammatory and Analgesic Effects : Similar compounds have demonstrated anti-inflammatory and analgesic properties, suggesting that this compound may also exhibit these effects.

Industry

- Specialty Chemicals Production : The compound finds applications in the production of specialty chemicals due to its reactivity and ability to serve as a precursor for more complex molecules.

Case Studies

Several studies have documented the applications of this compound:

- Study on Enzyme Interaction : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a biochemical probe.

- Synthesis of Chiral Intermediates : It has been utilized in the synthesis of chiral intermediates for pharmaceuticals, demonstrating high yields and enantiomeric purity .

Wirkmechanismus

The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Physical-Chemical Properties:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 184.2°C | |

| Density | 1.333 g/cm³ | |

| Molecular Formula | C₁₁H₁₀F₆O | |

| Hazard Classification | Irritant (skin/eyes), flammable |

The compound’s stability and reactivity are influenced by its trifluoromethyl groups, which enhance lipophilicity and resistance to metabolic degradation compared to non-fluorinated analogs .

Comparison with Structurally Similar Compounds

The compound is part of a broader class of trifluoromethyl-substituted aromatic alcohols and derivatives. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, physical properties, and reactivity.

Structural Analogs and Substituent Effects

Table 1: Substituent and Molecular Formula Comparison

Key Observations:

- Substituent Position and Quantity: The presence of two -CF₃ groups in the target compound increases steric hindrance and electron-withdrawing effects compared to mono-CF₃ analogs like 395-23-3 or 728-80-3. This enhances its stability but reduces nucleophilicity .

- Functional Group Differences : The acyl chloride derivative (2003-14-7) exhibits higher reactivity due to the electrophilic carbonyl group, whereas the propan-2-ol group in the target compound favors hydrogen bonding and solubility in polar solvents .

Physical-Chemical Property Comparison

Table 2: Boiling Point and Density Trends

| Compound (CAS No.) | Boiling Point (°C) | Density (g/cm³) | Source |

|---|---|---|---|

| 67570-38-1 | 184.2 | 1.333 | |

| 395-23-3 | Not reported | ~1.2–1.3 (est.) | |

| 2003-14-7 | >200 (est.) | ~1.4 (est.) |

- Boiling Point : The target compound’s boiling point (184.2°C) is lower than its acyl chloride derivative (est. >200°C), reflecting weaker intermolecular forces compared to the polarizable acyl chloride group .

- Density: The compound’s density (1.333 g/cm³) aligns with trends for fluorinated aromatics, which are denser than non-fluorinated analogs due to fluorine’s high atomic mass .

Table 3: Reactivity and Functional Group Comparisons

- Nucleophilicity : The propan-2-ol group in 67570-38-1 is less reactive than acyl chlorides but more versatile in forming hydrogen-bonded networks, useful in crystal engineering .

- Toxicity : The target compound is classified as an irritant, whereas acyl chloride derivatives (e.g., 2003-14-7) are typically more corrosive due to their electrophilic nature .

Biologische Aktivität

2-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol is a fluorinated organic compound notable for its unique structural features, which include two trifluoromethyl groups attached to a phenyl ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities and interactions with various biochemical pathways.

- Molecular Formula : C₁₁H₁₀F₆O

- Molecular Weight : 272.19 g/mol

- CAS Number : 67570-38-1

The presence of trifluoromethyl groups enhances the compound's lipophilicity, which facilitates its ability to penetrate cell membranes and interact with intracellular targets.

Target Interactions

This compound has been shown to interact with various enzymes and receptors. Notably, it inhibits cytochrome P450 enzymes by binding to their heme groups, which prevents substrate binding and subsequent metabolic processes. This inhibition can alter the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions.

Biochemical Pathways

The compound influences several biochemical pathways, particularly those involved in inflammation and pain perception. Its structural properties allow it to modulate the activity of transcription factors and impact gene expression profiles. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by regulating pathways associated with cell survival and proliferation .

Anti-inflammatory and Analgesic Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory and analgesic properties. This is attributed to their ability to inhibit the activity of enzymes involved in inflammatory responses, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Anticancer Properties

In studies focusing on liver cancer cells (HepG2 and Hep3B), this compound demonstrated significant inhibitory effects on cell growth and colony formation. The compound induced apoptosis in a concentration-dependent manner, correlating with the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors .

Pharmacokinetics

The compound's solubility and stability suggest good bioavailability. Its fluorinated structure may enhance metabolic stability compared to non-fluorinated analogs, making it a promising candidate for further pharmacological development .

Study on Liver Cancer Inhibition

One notable study explored the effects of a derivative of this compound on liver tumor growth. The study found that treatment with varying concentrations of the compound led to significant inhibition of tumor growth through modulation of the STAT3 signaling pathway. Specifically, it was observed that the compound enhanced the expression and DNA binding activity of HNF 4α, which is crucial in regulating cellular proliferation and metabolism in hepatocellular carcinoma .

Q & A

Basic: What are the optimal synthetic routes for 2-(3,5-bis(trifluoromethyl)phenyl)propan-2-ol, and how can reaction yields be improved?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts alkylation using 3,5-bis(trifluoromethyl)benzene and acetone in the presence of a Lewis acid catalyst (e.g., AlCl₃). Yield optimization requires careful control of stoichiometry (1:2 molar ratio of benzene derivative to acetone), solvent selection (anhydrous dichloromethane or toluene), and temperature (0–5°C to minimize side reactions). Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Impurities such as unreacted starting materials or over-alkylated products can be monitored using GC-MS or HPLC .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR is indispensable for confirming the presence and position of trifluoromethyl groups (δ ≈ -63 ppm for CF₃). ¹H NMR can resolve the tertiary alcohol proton (δ ~2.5 ppm, singlet) and aromatic protons (δ ~7.5–8.0 ppm) .

- Mass Spectrometry: High-resolution ESI-MS or EI-MS identifies the molecular ion peak at m/z 300.197 (C₁₁H₁₀F₆O⁺) and fragments corresponding to loss of hydroxyl or CF₃ groups .

- IR Spectroscopy: O-H stretching (3200–3600 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) confirm functional groups .

Basic: How does the steric and electronic environment of the trifluoromethyl groups influence the compound’s stability under acidic or basic conditions?

Methodological Answer:

The electron-withdrawing trifluoromethyl groups deactivate the aromatic ring, reducing susceptibility to electrophilic attack. However, the tertiary alcohol is prone to dehydration under acidic conditions (e.g., H₂SO₄), forming an alkene. Stability studies should include:

- Thermogravimetric Analysis (TGA): To assess decomposition temperatures.

- pH-Dependent Stability Assays: Monitor degradation via HPLC in buffers (pH 1–14) over 24–72 hours.

- DSC (Differential Scanning Calorimetry): Identify phase transitions or exothermic decomposition events .

Advanced: What mechanistic insights explain contradictory data on the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

Contradictions in coupling efficiency may arise from:

- Steric Hindrance: The bulky 3,5-bis(trifluoromethyl)phenyl group impedes transmetalation. Use bulky phosphine ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance reactivity.

- Solvent Effects: Polar aprotic solvents (DMF, THF) improve catalyst solubility but may destabilize intermediates. Screen solvents with varying dielectric constants.

- Isotopic Labeling Studies: Use ¹⁸O-labeled alcohol to track whether the hydroxyl group participates in side reactions .

Advanced: How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced pharmacological activity?

Methodological Answer:

- Docking Studies: Model interactions with target proteins (e.g., NK₁ receptor for antiemetic applications, as seen in Fosnetupitant derivatives) .

- DFT Calculations: Optimize geometry to predict electronic properties (HOMO-LUMO gaps, Fukui indices) that correlate with reactivity or binding affinity.

- QSAR Models: Use substituent constants (σ, π) to correlate trifluoromethyl positioning with bioactivity .

Advanced: What strategies resolve discrepancies in reported cytotoxicity data across cell lines?

Methodological Answer:

- Dose-Response Curves: Validate IC₅₀ values across multiple cell lines (e.g., HEK293, HepG2) using standardized MTT assays.

- Metabolic Stability Assays: Incubate the compound with liver microsomes to assess if metabolite formation varies between cell models.

- ROS Detection: Use fluorescent probes (e.g., DCFH-DA) to determine if reactive oxygen species generation contributes to cytotoxicity .

Advanced: How does the compound’s crystal packing affect its solid-state reactivity?

Methodological Answer:

- X-Ray Crystallography: Resolve crystal structure to identify hydrogen-bonding networks (O-H···F interactions) or π-stacking of aromatic rings.

- Hot-Stage Microscopy: Observe phase transitions or decomposition under controlled heating.

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., F···H contacts) that stabilize the lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.